molecular formula C9H16 B165639 3-Nonyne CAS No. 20184-89-8

3-Nonyne

Cat. No. B165639
CAS RN: 20184-89-8
M. Wt: 124.22 g/mol
InChI Key: SRRDSRCWRHKEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nonyne is a unique chemical compound that falls under the category of alkynes, which are hydrocarbons that consist of carbon-carbon triple bonds . The name ‘nonyne’ is derived from its structure, specifically, it has nine carbon atoms, and the ‘-yne’ suffix denotes the presence of a triple bond .


Synthesis Analysis

The synthesis of nonyne is typically carried out in a laboratory setting, utilizing organic chemistry methods. The most common approach to synthesizing nonyne involves using a procedure known as dehydrohalogenation. Initially, a 1,2-dihaloalkane is reacted with a base, usually a strong one like sodium amide (NaNH2) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne .


Molecular Structure Analysis

The formula for nonyne is C9H16, implying that it contains nine carbon © atoms and sixteen hydrogen (H) atoms . The unique feature of nonyne, and indeed all alkynes, is the carbon-carbon triple bond that differentiates them from other hydrocarbons like alkanes and alkenes .


Chemical Reactions Analysis

Due to the presence of a triple bond, nonyne is a highly reactive compound. This high reactivity stems from the fact that the triple bond in alkynes is relatively unstable and rich in electrons, which makes it a prime target for electrophiles .


Physical And Chemical Properties Analysis

Nonyne is a colorless liquid at room temperature, similar to other hydrocarbons. It has a characteristic sharp or pungent smell, which is common to many alkynes . Because it is an organic compound, it is insoluble in water but can dissolve in organic solvents .

Scientific Research Applications

Organic Chemistry

  • Summary of Application : 3-Nonyne is a unique chemical compound that falls under the category of alkynes, which are hydrocarbons that consist of carbon-carbon triple bonds . It is primarily utilized in the research and development sectors of chemistry .
  • Methods of Application : The synthesis of nonyne is typically carried out in a laboratory setting, utilizing organic chemistry methods. The most common approach to synthesizing nonyne involves using a procedure known as dehydrohalogenation .
  • Results or Outcomes : Nonyne can serve as a building block in the synthesis of more complex molecules for various purposes including the development of pharmaceuticals and polymers .

Environmental Chemistry

  • Summary of Application : As a volatile organic compound (VOC), nonyne can contribute to air pollution when released into the atmosphere, leading to the formation of ground-level ozone, a key component of smog .
  • Methods of Application : This is more of an environmental impact than a method of application. The release of nonyne into the atmosphere can occur during its production or use in various industrial processes .
  • Results or Outcomes : The release of nonyne into the atmosphere contributes to the formation of ground-level ozone, which can have harmful effects on human health and the environment .

Physical and Chemical Properties

  • Summary of Application : Understanding the physical and chemical properties of 3-Nonyne is crucial in various fields of science and engineering .
  • Methods of Application : The physical and chemical properties of 3-Nonyne, such as its molecular weight, boiling point, and structure, are often determined using various analytical techniques .
  • Results or Outcomes : The formula for nonyne is C9H16 , implying that it contains nine carbon © atoms and sixteen hydrogen (H) atoms . Nonyne is a colorless liquid at room temperature, similar to other hydrocarbons . It has a characteristic sharp or pungent smell, which is common to many alkynes .

Reactivity

  • Summary of Application : The reactivity of 3-Nonyne is of interest in fields like organic chemistry and materials science .
  • Methods of Application : The reactivity of 3-Nonyne is typically studied using various chemical reactions, such as hydrogenation (addition of hydrogen), halogenation (addition of halogens), and hydration (addition of water) .
  • Results or Outcomes : Due to the presence of a triple bond, nonyne is a highly reactive compound . This high reactivity stems from the fact that the triple bond in alkynes is relatively unstable and rich in electrons, which makes it a prime target for electrophiles – entities that are attracted to electrons .

Production of Stable Molecular Probes

  • Summary of Application : Bicyclo[6.1.0]nonyne carboxylic acid, a derivative of 3-Nonyne, has been used for the production of stable molecular probes .
  • Methods of Application : The synthesis of this derivative involves a series of chemical reactions, including dibromination, saponification, and double elimination .
  • Results or Outcomes : The resulting compound, Bicyclo[6.1.0]nonyne carboxylic acid, can be used to produce stable molecular probes, which are essential tools in chemical biology .

Development of Pharmaceuticals and Polymers

  • Summary of Application : 3-Nonyne can serve as a building block in the synthesis of more complex molecules for various purposes, including the development of pharmaceuticals and polymers .
  • Results or Outcomes : The outcomes of these applications would be the production of new pharmaceuticals and polymers, which could have a wide range of uses in medicine and industry .

Safety And Hazards

As with many chemical compounds, nonyne also comes with its set of environmental and health concerns. As a volatile organic compound (VOC), it can contribute to air pollution when released into the atmosphere, leading to the formation of ground-level ozone, a key component of smog . From a health perspective, exposure to nonyne can lead to irritation of the skin, eyes, and respiratory tract. Long-term or high-level exposure may result in more severe health effects, including damage to the central nervous system and liver .

Future Directions

As for its uses, nonyne is primarily utilized in the research and development sectors of chemistry. It can serve as a building block in the synthesis of more complex molecules for various purposes including the development of pharmaceuticals and polymers .

properties

IUPAC Name

non-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRDSRCWRHKEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174014
Record name 3-Nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [TCI America MSDS]
Record name 3-Nonyne
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9661
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3-Nonyne

CAS RN

20184-89-8
Record name 3-Nonyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nonyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nonyne
Reactant of Route 2
Reactant of Route 2
3-Nonyne
Reactant of Route 3
Reactant of Route 3
3-Nonyne
Reactant of Route 4
Reactant of Route 4
3-Nonyne
Reactant of Route 5
Reactant of Route 5
3-Nonyne
Reactant of Route 6
Reactant of Route 6
3-Nonyne

Citations

For This Compound
155
Citations
WJ Kinnard Jr, EC Reif, JP Buckley - Journal of the American …, 1956 - Elsevier
… The only compounds not exhibiting hypnotic activity were 3-octyne-2-01, 3-nonyne-2-01, and … Compounds 9 (3-octyne-2-01) and 10 (3-nonyne2-01) appeared to possess a reverse type …
Number of citations: 2 www.sciencedirect.com
JA Toussaint, HH Wenzke - Journal of the American Chemical …, 1935 - ACS Publications
… With the exception of l-hydroxy-3-octyne, l-hydroxy-3nonyne, l-hydroxy-2-octyne and l-bromo-2-… l-hydroxy-3-nonyne have moments about 0.09 unit higher than the aliphatic alcohols. …
Number of citations: 6 pubs.acs.org
AL Pennarun, C Prost, J Haure… - Journal of agricultural …, 2003 - ACS Publications
… Four odorant compounds, the unknown compound at RI = 1419, 3-nonyne, 6-(E)-nonen-1-ol, … 3-Nonyne, with a cucumber and marine odor, was smelled by 7 judges. 6-(E)-Nonen-1-ol, …
Number of citations: 45 pubs.acs.org
AL Kranzfelder, RR Vogt - Journal of the American Chemical …, 1938 - ACS Publications
… of 2-ethoxy3-nonyne, bp 108 at 40 mm. … 2-ethoxy-3-nonyne was … -1ethoxy-2-heptyne and 2-ethoxy-3-nonyne by two independent methods, involving the use of different intermediates. …
Number of citations: 35 pubs.acs.org
S Ito, N Saito, K Hatakeda, T Goto… - Bulletin of the …, 1984 - journal.csj.jp
… Similarly, 4c was prepared from methyl 3-oxotridecanoate and 1-bromo-3-nonyne (2b). …
Number of citations: 15 www.journal.csj.jp
J RADELL, JW Connolly, LD Yuhas - The Journal of Organic …, 1961 - ACS Publications
… If we compare thestabilities of the complexes obtained from 1-, 2-, and 3-nonyne respectively, we find that the change in stability bears a direct relationship to the molecular cross …
Number of citations: 13 pubs.acs.org
S Rang, K Kuningas, A Orav, O Eisen - Journal of Chromatography A, 1976 - Elsevier
Retention indices (I) of C 6 C 14 n-alkynes have been determined on squalane, Apiezon L, polyphenyl ether and polyethylene glycol 4000 in the temperature range 60–190 and are …
Number of citations: 17 www.sciencedirect.com
SX Zheng, SL Sheng, YY Li, FY Wen… - … Symposium on Longan …, 2008 - actahort.org
Gas chromatography-mass spectrometry combined with solid-phase microextraction (SPME-GC-MS) was used for the determination of volatile compounds of longan arillus, epicarpium …
Number of citations: 2 www.actahort.org
RS Mercer, AXG Harrison - Organic mass spectrometry, 1986 - Wiley Online Library
… The metastable ion mass spectra of the 2-nonyne and 3-nonyne molecular ions are very similar, while the 4-nonyne system shows substantial differences in the relative fragment ion …
WJ Gensler, RS Prasad, AP Chaudhuri… - The Journal of Organic …, 1979 - ACS Publications
… In a different approach, the corresponding chloro derivative compound was synthesized by starting with l-hydroxy-3-nonyne. Base-catalyzed isomerization, by shifting the triple bond to …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.